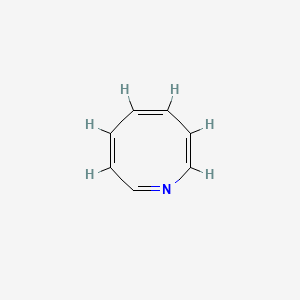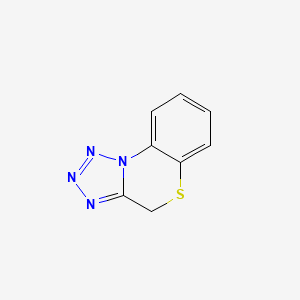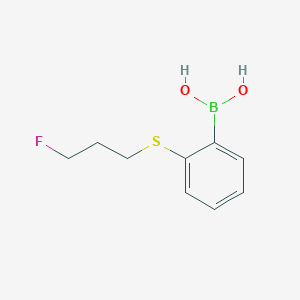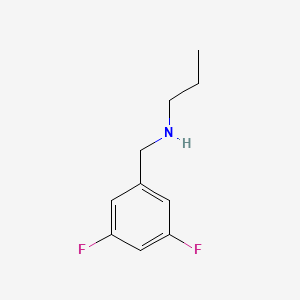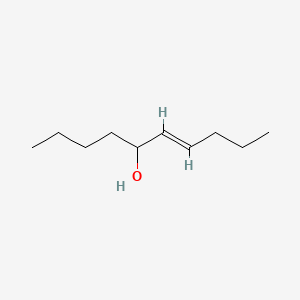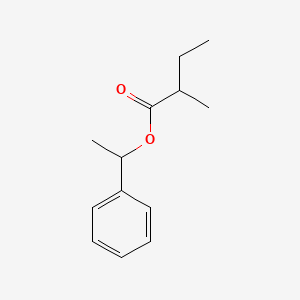
1-Phenylethyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethyl 2-methylbutyrate, also known as phenethyl 2-methylbutyrate, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a colorless liquid with a pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .
Métodos De Preparación
1-Phenylethyl 2-methylbutyrate can be synthesized through the esterification of phenylethanol with 2-methylbutyric acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Phenylethyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Phenylethyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and fruity scent . In biological systems, the compound may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
1-Phenylethyl 2-methylbutyrate can be compared to other esters with similar structures and properties:
Phenethyl acetate: This compound has a similar floral aroma but differs in its ester group, which is derived from acetic acid rather than 2-methylbutyric acid.
Phenethyl propionate: Another ester with a fruity scent, phenethyl propionate is derived from propionic acid and has slightly different olfactory characteristics.
Benzyl acetate: While not a direct analog, benzyl acetate shares some structural similarities and is also used in fragrances and flavors.
The uniqueness of this compound lies in its specific ester group, which imparts distinct olfactory properties and reactivity compared to its analogs .
Propiedades
Número CAS |
87708-44-9 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-phenylethyl 2-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-10(2)13(14)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
Clave InChI |
KOQHMJIFZXCPNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



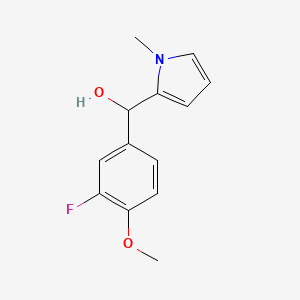
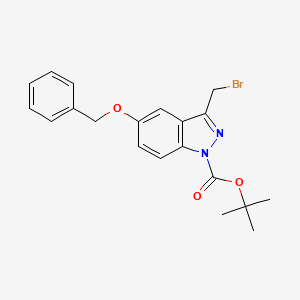
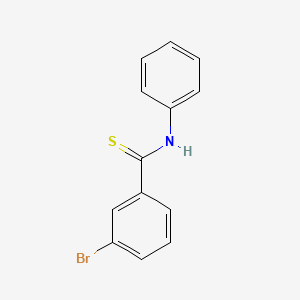
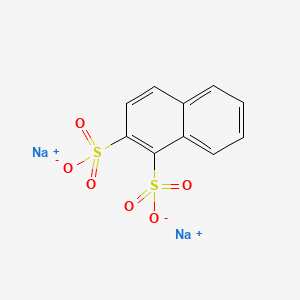
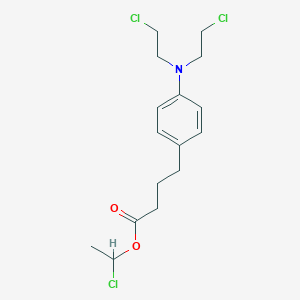

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
